trans-3-Methylamino-cyclohexanol hydrochloride
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride , reflecting its stereochemical configuration and functional groups. The molecular formula is C₇H₁₅NO·HCl , with a molar mass of 165.66 g/mol . The trans designation indicates that the hydroxyl (–OH) and methylamino (–NHCH₃) groups occupy opposite positions on the cyclohexane ring (Figure 1).
Table 1: Key Structural and Nomenclatural Features
The compound’s hydrochloride salt enhances stability and solubility, making it preferable for synthetic applications. Its stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis .
Historical Development of Cyclohexanol Derivatives in Organic Chemistry
Cyclohexanol derivatives have played a pivotal role in industrial and academic chemistry since the early 20th century. The parent compound, cyclohexanol, was first synthesized via the hydrogenation of phenol, a process optimized for large-scale production by the 1930s . This advancement enabled the mass manufacture of nylon precursors, notably adipic acid and caprolactam, through the oxidation of cyclohexanol to cyclohexanone (a key step in the “KA oil” process) .
The introduction of amino and alkylamino substituents to the cyclohexanol framework emerged in the mid-20th century, driven by demand for chiral auxiliaries and pharmaceutical intermediates. For example, the synthesis of trans-4-aminocyclohexanol derivatives became integral to tricyclic antidepressant production, while trans-2-aminocyclohexanol found use in asymmetric hydrogenation catalysts .
Table 2: Milestones in Cyclohexanol Derivative Development
The development of This compound exemplifies modern efforts to tailor cyclohexanol derivatives for specialized roles, such as ligands in metal-organic frameworks or intermediates in peptidomimetic drug design . Its synthesis typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones, a method that preserves stereochemical integrity while enabling scalability .
Properties
IUPAC Name |
(1S,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLUNHNWJYPLG-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@@H](C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Oxide as Starting Material
Cyclohexene oxide undergoes nucleophilic ring-opening with methylamine under reflux conditions. In a sealed reactor, 25–30% aqueous methylamine (1.5 equivalents) reacts with cyclohexene oxide at 80°C for 5 hours to yield trans-2-(methylamino)cyclohexanol. Subsequent cyclization with chlorosulfonic acid and ring-opening with methylamine produces rac-trans-N1,N2-dimethylcyclohexane-1,2-diamine. Final reduction using LiAlH4 in tetrahydrofuran (THF) yields enantiomerically pure trans-3-methylamino-cyclohexanol, which is converted to the hydrochloride salt via HCl treatment.
Key Parameters
Catalytic Hydrogenation and Resolution
Horwell’s Three-Step Process
Horwell et al. reported a scalable route starting with cyclohexene oxide:
-
Ring-opening : Methylamine (1.5 eq) in aqueous medium at 80°C forms trans-2-(methylamino)cyclohexanol.
-
Cyclization : Chlorosulfonic acid mediates cyclization to 7-methyl-7-azabicyclo[4.1.0]heptane.
-
Ring-opening and Resolution : Methylamine (2 eq) with NH4Cl catalyst at 110°C yields racemic trans-3-methylamino-cyclohexanol, resolved using dibenzoyl-tartaric acid (DBTA) to achieve >99% ee.
Optimization Data
Direct Synthesis from trans-3-Amino-Cyclohexanol
Methylation with Benzyl Halides
trans-3-Amino-cyclohexanol reacts with benzyl halides (e.g., benzyl bromide) in toluene or xylene under reflux to form the N-benzyl intermediate. Catalytic hydrogenation (Pd/C, H2) removes the benzyl group, yielding trans-3-methylamino-cyclohexanol, which is isolated as the hydrochloride salt.
Reaction Conditions
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (ee%) | Scalability Concerns |
|---|---|---|---|
| Epoxide Ring-Opening | 89 | 99 | LiAlH4 handling |
| Catalytic Resolution | 82 | 99 | High catalyst loading |
| Direct Methylation | 85 | 98 | Benzyl group removal steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: trans-3-Methylamino-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Scientific Research Applications
Pharmaceutical Applications
1. Secretolytic and Antitussive Properties
trans-3-Methylamino-cyclohexanol hydrochloride exhibits significant pharmacological activities, particularly as a secretolytic agent and antitussive . These properties make it valuable in treating respiratory conditions. The compound has been shown to stimulate the production of surfactant in the alveoli, which is crucial for maintaining lung function and preventing atelectasis (lung collapse) .
2. Dosage Forms and Administration
The compound can be formulated into various dosage forms, including:
- Tablets
- Capsules
- Syrups
- Suppositories
- Injectable solutions
For instance, a study described the preparation of a suppository containing this compound, which demonstrated effective secretolytic and antitussive actions when administered rectally to warm-blooded animals .
Case Study 1: Efficacy in Animal Models
A significant study evaluated the effects of this compound on cough reflex in rats. The compound was administered at varying doses, demonstrating a marked reduction in cough frequency compared to control groups. This suggests its potential utility in managing cough associated with respiratory infections .
Case Study 2: Comparative Pharmacodynamics
Research comparing this compound with other secretolytics indicated that it possesses a rapid onset of action and lower toxicity profiles. The compound was found to be effective at doses ranging from 0.016 to 0.85 mg/kg body weight, highlighting its safety and efficacy for therapeutic use .
While primarily studied for its pharmaceutical benefits, this compound may also have potential applications in industrial settings, particularly in the formulation of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-3-Methylamino-cyclohexanol hydrochloride involves its interaction with molecular targets through its hydroxyl and methylamino groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s behavior in chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl trans-3-aminocyclohexanecarboxylate Hydrochloride
Key Differences :
- Functional Groups : Replaces the hydroxyl (-OH) group with a carboxylate ester (-COOCH3), significantly altering polarity and reactivity.
- Applications : Used as a catalyst in pharmaceutical research, indicating its role in synthetic chemistry rather than direct therapeutic use .
- Physical Properties: Molecular weight 193.67 g/mol (vs. ~195–200 g/mol estimated for trans-3-Methylamino-cyclohexanol HCl). Higher lipophilicity due to the ester group may influence membrane permeability .
Table 1: Structural and Functional Comparison
| Property | trans-3-Methylamino-cyclohexanol HCl | Methyl trans-3-aminocyclohexanecarboxylate HCl |
|---|---|---|
| Molecular Formula | C7H14ClNO (estimated) | C8H16ClNO2 |
| CAS Number | Not explicitly provided | 712313-64-9 |
| Key Functional Groups | -OH, -NHCH3 | -COOCH3, -NHCH3 |
| Primary Use | Pharmaceutical intermediate | Catalytic agent in drug synthesis |
Positional Isomers: 4-Methylcyclohexanol and 2-Methylcyclohexanone
Key Differences :
- Substituent Position: 4-Methylcyclohexanol has a methyl group at the 4-position, while 2-Methylcyclohexanone features a ketone group at the 2-position.
- Physical Properties: 4-Methylcyclohexanol (cis/trans mixture): Density 0.914 g/cm³, boiling point ~164°C (similar to cyclohexanol derivatives) . 2-Methylcyclohexanone: Boiling point 164°C, flash point 48°C, indicating higher volatility compared to hydroxylated analogs .
- Reactivity: The ketone group in 2-Methylcyclohexanone makes it more reactive in oxidation reactions, whereas hydroxyl groups favor hydrogen bonding and solubility .
Table 2: Physical Properties of Cyclohexanol Derivatives
| Compound | Boiling Point (°C) | Density (g/cm³) | Functional Group |
|---|---|---|---|
| trans-3-Methylamino-cyclohexanol HCl | ~200 (estimated) | N/A | -OH, -NHCH3 |
| 4-Methylcyclohexanol | ~164 | 0.914 | -OH |
| 2-Methylcyclohexanone | 164 | 0.923–0.928 | -C=O |
Pharmacologically Active Analogs: Tramadol-Related Compounds
Example: (RS,SR)-1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol Hydrochloride (Tramadol Related Compound B)
- Structural Differences: Incorporates a 3-methoxyphenyl ring and a dimethylaminomethyl group, enhancing opioid receptor binding. Molecular weight 299.84 g/mol, significantly higher due to aromatic substituents .
- Pharmacological Impact: The methoxy and dimethylamino groups in Tramadol derivatives are critical for µ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition, whereas the methylamino group in trans-3-Methylamino-cyclohexanol HCl may offer distinct receptor interaction profiles .
Table 3: Pharmacological Analogs Comparison
| Property | trans-3-Methylamino-cyclohexanol HCl | Tramadol Related Compound B |
|---|---|---|
| Molecular Weight | ~195–200 (estimated) | 299.84 |
| Key Substituents | -NHCH3, -OH | 3-methoxyphenyl, -N(CH3)2 |
| Potential Activity | Unclear (likely intermediate) | Analgesic (opioid mechanism) |
Research Findings and Implications
- Synthetic Utility : The carboxylate ester analog () highlights the importance of functional group manipulation in drug development, enabling tailored reactivity for specific synthetic steps.
- Solubility and Bioavailability : Hydrochloride salts, as seen in both the target compound and Tramadol analogs, are preferred in pharmaceuticals to enhance water solubility and absorption .
- Structural-Activity Relationships (SAR): Minor changes in substituent position or functional groups (e.g., -OH vs. -COOCH3) can drastically alter biological activity or synthetic applications, underscoring the need for precise structural characterization .
Biological Activity
Trans-3-Methylamino-cyclohexanol hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
This compound has the empirical formula and a molecular weight of 165.66 g/mol. Its structure features a cyclohexanol ring with a methylamino group, which may influence its interaction with biological systems.
The biological activity of this compound is primarily associated with its role as a selective modulator in various biochemical pathways. Its structural similarity to other cyclic alcohols suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Interaction with TRPA1 Receptors
Recent studies have highlighted the compound's potential as a modulator of transient receptor potential ankyrin 1 (TRPA1) channels. TRPA1 is known for its role in nociception and sensory perception. Research indicates that compounds similar to this compound may exhibit antagonistic effects on TRPA1, thereby influencing pain pathways and sensory responses .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, high-throughput screening methods have identified its activity against human TRPA1 channels, demonstrating significant inhibition at micromolar concentrations. The efficacy of this compound as a TRPA1 antagonist suggests its potential therapeutic applications in pain management and sensory modulation .
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacodynamics of this compound. For example, administration of the compound in rat models showed a marked reduction in nocifensive behaviors induced by TRPA1 agonists like cinnamaldehyde. This suggests that the compound could be effective in alleviating pain responses mediated by TRPA1 activation .
Case Study 1: Pain Modulation
A study focusing on the analgesic properties of this compound demonstrated its ability to significantly reduce pain responses in rodent models. The results indicated that doses ranging from 10 mg/kg to 30 mg/kg effectively inhibited flinching and licking behaviors associated with acute pain stimuli. This highlights the compound's potential utility in developing new analgesics .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to exhibit protective properties against oxidative stress-induced neuronal damage, suggesting a role in neuroprotection and potential applications in treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Formula | TRPA1 IC50 (nM) | Notable Effects |
|---|---|---|---|
| Trans-3-Methylamino-cyclohexanol HCl | C7H15NO·HCl | 4.0 | Analgesic, neuroprotective |
| BAY-390 | C12H16N2O | 5.0 | Selective TRPA1 antagonist |
| Cis-3-Methylcyclohexanol | C7H14O | 10.0 | Lower analgesic efficacy compared to trans |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for trans-3-Methylamino-cyclohexanol hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination of 3-ketocyclohexanol with methylamine, followed by HCl salt formation. To ensure stereochemical purity (specifically the trans configuration), chiral resolution techniques such as diastereomeric salt crystallization or enantioselective chromatography (e.g., HPLC with chiral stationary phases) are recommended. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize epimerization .
Q. Which analytical techniques are most reliable for characterizing trans-3-Methylamino-cyclohexanol hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the trans configuration by analyzing coupling constants (e.g., axial-equatorial proton coupling in cyclohexane rings) .
- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC columns (e.g., Chiralpak IA/IB) verify enantiomeric purity.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z corresponding to CHClNO) .
Q. What safety precautions are critical when handling trans-3-Methylamino-cyclohexanol hydrochloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention. Refer to Safety Data Sheets (SDS) for compound-specific protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s conformational stability?
- Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies in simulations. To address this:
- Solvent-Modeling Integration : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to match experimental conditions.
- Experimental Validation : Combine NMR-derived NOE (Nuclear Overhauser Effect) data with X-ray crystallography to validate predicted conformers .
Q. What strategies optimize the stability of trans-3-Methylamino-cyclohexanol hydrochloride under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–12) at 40°C/75% RH. Monitor degradation via HPLC-UV. Acidic conditions (pH < 3) typically enhance salt stability by preventing free base formation .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
Q. How do structural analogs (e.g., trans-4-Aminocyclohexanol hydrochloride) compare in pharmacological activity, and what experimental frameworks are used for comparison?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. trifluoromethyl groups) and test in vitro binding assays (e.g., receptor affinity studies).
- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes to target proteins (e.g., NMDA receptors). Validate with radioligand displacement assays .
Q. What experimental designs mitigate challenges in scaling up trans-3-Methylamino-cyclohexanol hydrochloride synthesis while maintaining enantiomeric excess?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
